3-Methyl-L-histidine
Overview
Description
3-Methyl-L-histidine is a non-proteinogenic amino acid and an index of muscle breakdown . It is a post-translationally modified amino acid excreted in human urine . The urinary concentration of 3-methylhistidine is a biomarker for skeletal muscle protein breakdown in humans who have been subject to muscle injury .
Synthesis Analysis
3-Methylhistidine is a product of peptide bond synthesis and methylation of actin and myosin . It is produced in essentially all vertebrates via the methyltransferase enzyme known as METTL9 .Molecular Structure Analysis
The molecular formula of 3-Methyl-L-histidine is C7H13N3O3 . Its average mass is 187.196 Da and its monoisotopic mass is 187.095688 Da .Chemical Reactions Analysis
3-Methylhistidine is a product of peptide bond synthesis and methylation of actin and myosin . It is a biomarker for meat consumption, especially chicken .Physical And Chemical Properties Analysis
The molecular formula of 3-Methyl-L-histidine is C7H11N3O2 . Its molecular weight is 169.18 .Scientific Research Applications
Role in Health and Disease : 3-Methyl-L-histidine, a derivative of L-histidine, plays significant roles in various physiological processes. It is involved in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, and erythropoiesis. This derivative, along with other HIS-rich proteins and HIS-containing dipeptides, participates in numerous bodily functions. HIS supplementation, based on its chemical properties and physiological functions, is suggested for a range of conditions, although further studies are needed to understand its full effects in different disorders (Holeček, 2020).
Skeletal Muscle Research : 3-Methyl-L-histidine has been identified as a normal component of actin in skeletal muscle. This discovery is significant for understanding the biochemical composition and the metabolic processes of muscle tissues (Trayer, Harris, & Perry, 1968). Additionally, studies on the enzymatic methylation of skeletal muscle contractile proteins further elucidate the role of 3-Methyl-L-histidine in muscle development and function (Krzysik, Vergnes, & McManus, 1971).
Methodological Developments : There has been progress in refining methods for detecting and quantifying 3-Methyl-L-histidine. This is crucial for determining its value as an index of lean meat protein (White & Lawrie, 1985). Further research into the methylation of muscle proteins provides insight into the formation of 3-Methyl-L-histidine in myosin and actin (Hardy & Perry, 1969).
Metabolic Studies : Studies have explored the metabolism of 3-Methyl-L-histidine in organisms, such as examining its excretion in human urine post-surgery and its metabolic pathways in the body (Young et al., 1972), (Robert & Sérog, 1984).
Biochemical and Molecular Biology Research : Recent studies have identified SETD3 protein as the actin-specific histidine N-methyltransferase, responsible for histidine methylation in proteins like β-actin. This highlights its role in understanding protein modifications at the molecular level (Kwiatkowski et al., 2018).
Analytical Techniques : Advances in analytical techniques, such as capillary electrophoresis, have been used for the determination of 3-Methylhistidine, enhancing the sensitivity and accuracy of measurements (Zeece et al., 1996).
Genetic Engineering Research : The genetically encoded histidine mimetics like 3-Methyl-histidine have been used to probe the functional role of histidine in biological systems, such as in alanine racemase, furthering our understanding of the importance of histidine methylation in cellular processes (Sharma, Wang, & Liu, 2016).
Studies in Ribosomal Protein Methylation : Research has shown that histidine methylation, including that of 3-Methylhistidine, is essential for proper assembly and function of ribosomal subunits, emphasizing its significance in protein synthesis and cellular biology (Al-Hadid et al., 2014).
Carnosine Research : Carnosine, which contains histidine, and its methylated variants have been studied for their physiological roles and therapeutic potential, including their antioxidant capacity and role in diseases such as diabetes and neurological disorders (Boldyrev, Aldini, & Derave, 2013).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHILDINMRGULE-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920521 | |
Record name | 3-Methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
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Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 3-Methylhistidine | |
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Record name | 3-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
200 mg/mL at 25 °C | |
Record name | 3-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
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Product Name |
3-Methyl-L-histidine | |
CAS RN |
368-16-1, 15507-76-3 | |
Record name | 3-Methyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-16-1 | |
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Record name | 3-Methylhistidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368161 | |
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Record name | 3-Methyl-L-histidine | |
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Record name | 3-methyl-L-histidine | |
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Record name | 3-Methyl-L-histidine | |
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Record name | 3-METHYLHISTIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH8O8Y0H0 | |
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Record name | 3-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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